(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol
Overview
Description
(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol is a chiral compound that features a purine base attached to a nonane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol typically involves the coupling of a purine derivative with a chiral nonane intermediate. One common method involves the use of adenine as the purine source, which is reacted with a chiral nonane derivative under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as acetonitrile and the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The purine base can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent in antiviral and anticancer treatments.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol involves its interaction with biological targets such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity, or intercalate into nucleic acid structures, disrupting their function. These interactions can lead to various biological effects, including antiviral and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
9-(2-Hydroxyethyl)adenine: A similar compound with a shorter ethyl chain instead of the nonane chain.
erythro-9-(2-Hydroxy-3-nonyl)adenine: Another similar compound with a different stereochemistry.
Uniqueness
(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol is unique due to its specific chiral configuration and the length of its nonane chain. This configuration can result in distinct biological activities and interactions compared to its analogs, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(2R,3S)-3-(6-aminopurin-9-yl)nonan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17)/t10-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSAAWHGJUZBOG-MNOVXSKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(N=CN=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043880 | |
Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6043880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51350-19-7, 79813-68-6 | |
Record name | erythro-9-(2-hydroxy-3-nonyl)adenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051350197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HWC 52 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079813686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6043880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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